![molecular formula C7H2BrClFNO4 B2407611 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid CAS No. 2567504-65-6](/img/structure/B2407611.png)
4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid
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Overview
Description
“4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid” is a compound with the CAS Number: 2567504-65-6 . It has a molecular weight of 298.45 and is a powder at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 376.9±42.0 °C and a predicted density of 1.967±0.06 g/cm3 .Scientific Research Applications
Role as a Building Block in Heterocyclic Oriented Synthesis
4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is recognized as a multireactive building block used in heterocyclic oriented synthesis (HOS). It has been instrumental in the preparation of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are synthesized through polymer-supported o-phenylenediamines, playing a crucial role in drug discovery due to their biological and chemical significance (Křupková et al., 2013).
Crystallographic and Electronic Structure Analysis
The compound has been involved in crystallographic studies to understand its structure and interactions. For instance, its derivatives have been analyzed through X-ray powder diffraction, electronic structure, and molecular electrostatic potential calculations. These studies reveal insights into the intermolecular interactions, crystal packing, and electronic properties of the compounds, which are vital for understanding their behavior and potential applications (Pramanik et al., 2019).
Thermodynamic Property Evaluation
The thermodynamic properties of halobenzoic acids, including the derivatives of this compound, have been critically evaluated. This involves computational chemistry methods and consistency assessments of properties determined experimentally. Such analyses are crucial for understanding the thermodynamic behavior and stability of these compounds, which can impact their industrial and scientific applications (Chirico et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
The compound’s mode of action involves several chemical reactions. The nitro group (−NO2) in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The bromine, chlorine, and fluorine atoms in the compound can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways in the body.
Pharmacokinetics
The compound’s boiling point is predicted to be 3769±420 °C, and its density is predicted to be 1967±006 g/cm3 . These properties could influence its bioavailability in the body.
Result of Action
The compound’s nitro group and halogen atoms could potentially cause various chemical reactions, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For example, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by such factors .
properties
IUPAC Name |
4-bromo-2-chloro-5-fluoro-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUIPUQNJWHDLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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